methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a carboxylate ester at position 3. The amino group at position 2 is connected via an acetyl linker to a 6-oxo-3-phenylpyridazine moiety.
Properties
Molecular Formula |
C18H16N4O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16N4O4S/c1-11-16(17(25)26-2)20-18(27-11)19-14(23)10-22-15(24)9-8-13(21-22)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,20,23) |
InChI Key |
UTJGFZCXGKDVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized via the Hantzsch reaction, which involves cyclization of α-halo ketones with thiourea derivatives.
Procedure
-
Starting Material : Ethyl 2-chloroacetoacetate (10 mmol) and thiourea (12 mmol) are refluxed in ethanol (50 mL) for 8 hours.
-
Cyclization : The intermediate thioamide undergoes intramolecular cyclization under acidic conditions (HCl, 60°C) to yield 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid.
-
Esterification : The carboxylic acid is treated with methanol and sulfuric acid (catalyst) to form the methyl ester.
Yield : 68–72% after recrystallization from ethyl acetate.
Synthesis of 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic Acid
Pyridazinone Ring Construction
The pyridazinone moiety is synthesized via cyclocondensation of α,β-diketones with hydrazine derivatives.
Procedure
-
Diketone Preparation : Phenylglyoxal (10 mmol) reacts with ethyl acetoacetate (12 mmol) in acetic acid to form 3-phenyl-1,2-diketone.
-
Hydrazine Cyclization : The diketone is treated with hydrazine hydrate (15 mmol) in ethanol at 80°C for 6 hours, yielding 3-phenylpyridazin-6(1H)-one.
-
Side Chain Introduction : The pyridazinone is alkylated with ethyl bromoacetate (1.2 eq) in DMF using K₂CO₃ as a base (60°C, 4 hours). Hydrolysis with NaOH (2M, reflux) produces 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid.
Yield : 58% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Amide Coupling and Final Product Formation
Activation Strategies
The carboxylic acid (2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid) is activated for amide bond formation with the thiazole amine.
Method A: Carbonyldiimidazole (CDI) Activation
-
Activation : The acid (10 mmol) and CDI (12 mmol) are stirred in THF at 50–55°C for 2 hours.
-
Coupling : Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (10 mmol) is added, and the mixture is heated to 60–65°C for 50 hours.
-
Work-Up : The solvent is removed under reduced pressure, and the crude product is purified via recrystallization (ethyl acetate/heptane).
Method B: Mixed Anhydride Approach
-
Anhydride Formation : The acid reacts with ethyl chloroformate (1.1 eq) and N-methylmorpholine in THF at 0°C.
-
Coupling : The anhydride is treated with the thiazole amine at room temperature for 12 hours.
-
Purification : Column chromatography (hexane/EtOAc 3:1) yields the product.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
THF vs. Toluene : THF provides higher yields (72%) compared to toluene (65%) due to better solubility of intermediates.
-
Temperature : Reactions above 60°C accelerate coupling but may cause epimerization; 55–60°C is optimal.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| CDI Activation | 72–78% | >98% | Scalable, minimal side products |
| Mixed Anhydride | 65–70% | 95–97% | Lower cost of reagents |
CDI activation is preferred for large-scale synthesis due to reproducibility and ease of purification.
Challenges and Mitigation Strategies
Epimerization at the Acetyl Linker
Hydrolysis of the Methyl Ester
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives with altered functional groups, while substitution can introduce new moieties, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate. The compound has shown significant activity against various cancer cell lines:
- Mechanism of Action : The compound's mechanism is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Case Study : In a study published in ACS Omega, related compounds demonstrated percent growth inhibitions (PGIs) against multiple cancer cell lines, indicating that similar derivatives could exhibit comparable effects .
Anti-inflammatory Properties
Thiazoles are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase enzymes (COX). This compound may also possess such properties:
- Research Findings : A study on pyridazine-based compounds indicated that modifications to thiazole structures could enhance COX inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound's thiazole core is associated with antimicrobial properties. Research indicates that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria:
- Bioassay Results : Compounds structurally similar to this compound have shown promising antibacterial results in various studies .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for yield and purity:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclocondensation | Thioamide derivatives |
| 2 | Acetylation | Acetic anhydride |
| 3 | Purification | Chromatography |
This synthetic pathway allows for the exploration of various modifications to enhance biological activity.
Future Research Directions
Further research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Areas for exploration include:
- In vivo Studies : Evaluating the efficacy and safety in animal models.
- Structure–Activity Relationship (SAR) : Investigating how changes in chemical structure affect biological activity.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, the compound is compared below with structurally related derivatives described in recent literature.
Key Compounds for Comparison
Compound A : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide
- Core Structure : Tetrahydropyrrolopyridazine (7-membered fused ring system).
- Substituents :
- 3-Fluorophenylmethyl group at position 1.
- 5-Methyl-2-(trifluoromethyl)furan at the carboxamide position.
- Key Features : The trifluoromethyl group enhances metabolic stability, while the fluorophenyl moiety contributes to lipophilicity and target binding .
Compound B : (S)-1-[(3-Fluoro-benzylidene)-amino]-pyrrolidine-2-carboxylic acid methyl ester
- Core Structure : Pyrrolidine (5-membered nitrogen-containing ring).
- Substituents :
- 3-Fluorobenzylidene group.
- Methyl ester at the carboxylic acid position.
Structural and Functional Differences
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Thiazole-pyridazine hybrid | Tetrahydropyrrolopyridazine | Pyrrolidine |
| Substituents | Phenylpyridazine, methyl ester | Trifluoromethyl furan, fluorophenylmethyl | Fluorobenzylidene, methyl ester |
| Predicted Lipophilicity | Moderate (logP ~2.5–3.0) due to phenyl and ester groups | High (logP >3.5) due to trifluoromethyl and fluorophenyl | Moderate (logP ~2.0–2.5) |
| Metabolic Stability | Ester group may undergo hydrolysis in vivo | Trifluoromethyl group reduces metabolic degradation | Benzylidene group may slow hydrolysis of the ester |
| Synthetic Complexity | Moderate (multi-step coupling of thiazole and pyridazine) | High (stereoselective synthesis of fused tetrahydropyrrolopyridazine required) | Low (Schiff base formation from pyrrolidine precursor) |
Research Findings and Limitations
- Structural Insights : The target compound’s hybrid thiazole-pyridazine architecture differentiates it from Compounds A and B, which prioritize fused or simpler heterocycles.
- Data Gaps: No explicit biological data (e.g., IC₅₀, solubility) are available for the target compound in the referenced patent.
- Synthetic Pathways : The target compound’s synthesis likely involves coupling a thiazole-4-carboxylate with a pyridazine-acetyl chloride, whereas Compound A requires stereoselective cyclization.
Biological Activity
Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate (CAS Number: 1574514-29-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N4O4S, with a molecular weight of 368.41 g/mol. The structure includes a thiazole ring, which is known for its biological significance in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . Thiazoles have been reported to exhibit activity against various pathogens, including bacteria and fungi. For instance, derivatives similar to this compound have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. A study demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activities of this compound in cancer models remain to be fully elucidated.
The proposed mechanism of action for thiazole compounds typically involves interaction with specific enzymes or receptors within microbial or cancer cells. For example, studies indicate that thiazoles can inhibit key enzymes involved in metabolic pathways critical for pathogen survival or tumor growth .
Study on Antitubercular Activity
A recent investigation into a series of thiazole derivatives found that certain compounds exhibited significant antitubercular activity. The study identified structure-activity relationships (SAR) that suggest modifications to the thiazole ring can enhance potency against M. tuberculosis .
Synthesis and Evaluation
Another research effort focused on synthesizing this compound and evaluating its biological activity through various assays. The results indicated promising activity against selected bacterial strains, warranting further exploration .
Data Table: Biological Activities of Thiazole Derivatives
Q & A
Q. What are the recommended synthetic routes for methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate?
The synthesis involves multi-step reactions, including:
- Amide coupling : Reacting the pyridazinone-acetyl chloride derivative with the amino-thiazole intermediate under anhydrous conditions (e.g., DMF as solvent, DIPEA as base) .
- Esterification : Protecting the carboxylic acid group on the thiazole ring using methanol and catalytic sulfuric acid . Key characterization methods include IR spectroscopy (to confirm amide C=O stretching at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions), and elemental analysis (to validate purity >95%) .
Q. How can researchers verify the compound’s solubility and stability under experimental conditions?
- Solubility profiling : Test in DMSO (commonly used for stock solutions), methanol, and aqueous buffers (pH 4–8) via UV-Vis spectroscopy (λ_max ~260–300 nm for aromatic/thiazole moieties) .
- Stability assays : Monitor degradation under light, heat (40–60°C), and oxidizing conditions (e.g., H₂O₂) using HPLC with a C18 column (retention time tracking) .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of the pyridazinone-thiazole hybrid structure?
- Catalyst screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl groups (improves regioselectivity) .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30–45 minutes for cyclization steps (e.g., thiazole ring formation) .
- Byproduct analysis : Identify impurities (e.g., unreacted acetyl intermediates) via LC-MS and adjust stoichiometry (molar ratio 1:1.2 for amine:acyl chloride) .
Q. How to resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Comparative docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). For example, the pyridazinone ring may show conflicting binding affinities due to phenyl group orientation (ΔG values ranging from -8.2 to -6.5 kcal/mol) .
- Meta-analysis : Cross-reference biological assays (e.g., IC₅₀ values for enzyme inhibition) with substituent electronic profiles (Hammett σ constants) to rationalize outliers .
Q. What computational methods predict the compound’s metabolic pathways?
- In silico metabolism : Use GLORYx or SwissADME to identify Phase I/II modification sites (e.g., ester hydrolysis at the methyl carboxylate group or oxidation of the thiazole sulfur) .
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for the acetyl-amino linker (~75–85 kcal/mol) to assess susceptibility to enzymatic cleavage .
Q. How to design derivatives to improve selectivity for kinase targets?
- Bioisosteric replacement : Substitute the phenylpyridazinone group with fluorinated aryl rings (e.g., 4-fluorophenyl) to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Proteome-wide profiling : Use KINOMEscan to assess off-target effects and adjust the thiazole substituents (e.g., methyl vs. ethyl groups) .
Methodological Considerations
Q. What techniques validate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzymes (e.g., Kd ≈ 10–100 nM for COX-2) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
Q. How to address discrepancies in cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
